Bisperoxovanadium, also known as bisperoxovanadium (HOpic), is a vanadate-derived compound that functions primarily as an inhibitor of the phosphatase and tensin homolog deleted on chromosome ten (PTEN). This compound has garnered attention due to its potential therapeutic applications, particularly in the context of oxidative stress and cellular protection against various forms of injury, including those induced by ionizing radiation. Bisperoxovanadium has been shown to activate key signaling pathways that promote cell survival and repair mechanisms.
Bisperoxovanadium is synthesized from vanadate compounds, specifically through the reaction of vanadyl ions with hydrogen peroxide in a controlled environment. The compound has been studied extensively in various biological contexts, particularly in cancer research and neuroprotection.
Bisperoxovanadium is classified as a metal complex and a vanadate derivative. It falls under the category of PTEN inhibitors, which are compounds that can modulate signaling pathways involved in cell growth, survival, and apoptosis.
The synthesis of bisperoxovanadium typically involves the following steps:
Bisperoxovanadium has a unique molecular structure characterized by the presence of peroxo groups coordinated to a vanadium center. The general formula can be represented as , where denotes the peroxo groups.
Bisperoxovanadium participates in various chemical reactions, primarily involving redox processes. It can undergo:
The mechanism through which bisperoxovanadium exerts its effects involves:
Studies have demonstrated that bisperoxovanadium effectively reduces oxidative stress markers and improves DNA repair kinetics in cells exposed to ionizing radiation .
Bisperoxovanadium has several scientific uses:
The discovery of bpV(HOpic) emerged from systematic investigations into peroxovanadium chemistry aimed at identifying potent and relatively selective inhibitors of protein tyrosine phosphatases (PTPs). Early research recognized vanadium's insulin-mimetic effects and its ability to inhibit PTPs, but simple vanadate compounds suffered from low potency and poor specificity. The synthesis of peroxovanadium complexes, particularly bisperoxovanadium (bpV) compounds coordinated with nitrogen-containing heterocyclic ligands, marked a significant advancement. Among these, bpV coordinated with picolinic acid derivatives, including bpV(pic) and its hydroxylated analog bpV(HOpic), demonstrated markedly enhanced inhibitory profiles [2] [6].
A pivotal 2004 study by Schmid et al. provided the first direct evidence establishing bpV compounds, including bpV(HOpic), as potent PTEN inhibitors. This work demonstrated a profound selectivity gap: bpV(HOpic) inhibited recombinant PTEN with an IC₅₀ of 14 nM, while exhibiting significantly weaker inhibition against classical tyrosine phosphatases PTP1B (IC₅₀ = 25.3 µM) and PTPβ (IC₅₀ = 4.9 µM) under comparable assay conditions [2] [9]. This selectivity, exceeding 1000-fold for PTEN over PTP1B, positioned bpV(HOpic) as a far more specific tool than earlier vanadium compounds. Crucially, the study also established the cellular relevance of this inhibition. Treatment with bpV(HOpic) enhanced insulin-stimulated Akt phosphorylation (a downstream target of PI3K signaling) in PTEN-expressing NIH3T3 fibroblasts, but not in PTEN-null UM-UC-3 bladder cancer cells. This genetic dependency provided compelling evidence that bpV(HOpic) acts primarily through PTEN inhibition within cells to potentiate PI3K/Akt signaling [2] [6] [8].
The development of bpV(HOpic) was thus driven by the need for specific molecular probes capable of modulating the PTEN/PI3K/Akt axis with greater selectivity than previously available phosphatase inhibitors. Its subsequent adoption in research validated its utility across diverse biological models investigating PTEN's role [2] [6] [10].
Table 1: Selectivity Profile of Key Bisperoxovanadium PTEN Inhibitors [2] [6] [8]
Compound | PTEN IC₅₀ (nM) | PTP1B IC₅₀ (µM) | PTPβ IC₅₀ (µM) | Selectivity (PTEN vs PTP1B) |
---|---|---|---|---|
bpV(HOpic) | 14 | 25.3 | 4.9 | > 1800-fold |
bpV(phen) | 18 | 38.0 | 1.2 | > 2100-fold |
bpV(pic) | 43 | 220.0 | 2.4 | ~ 5100-fold |
Sodium Orthovanadate | ~ 500,000 | ~ 100 | ~ 100 | ~ 2-fold |
The molecular structure of bpV(HOpic) is central to its inhibitory mechanism and specificity. It consists of a central vanadium (V) atom coordinated within a distorted trigonal bipyramidal geometry. Key features include:
The 5-hydroxypyridine-2-carboxylate ligand is critical for conferring selectivity towards PTEN compared to other bpV complexes like bpV(phen) or bpV(pic). This ligand influences the compound's charge distribution, solubility, and interaction dynamics within the phosphatase active site [2] [8] [9]. bpV(HOpic) primarily functions as a competitive inhibitor targeting the catalytic site of PTEN. This site features a conserved Cys124 residue, which acts as a nucleophile essential for the hydrolysis of the phosphate group from phosphatidylinositol-3,4,5-trisphosphate (PIP₃) [6] [8].
The proposed inhibitory mechanism involves:
PTEN is a dual-specificity phosphatase with both lipid (primarily PIP₃ dephosphorylation) and protein phosphatase activities. Evidence indicates that bpV(HOpic) effectively inhibits both activities, as PTEN's catalytic site cleft accommodates both phosphoinositide and phosphoprotein substrates. However, the primary physiological and research-relevant effect is the blockade of PIP₃ dephosphorylation, leading to PIP₃ accumulation and consequent Akt activation [6] [8].
Table 2: Key Structural Features of bpV(HOpic) and Their Functional Role [5] [9]
Structural Feature | Chemical Description | Functional Role in PTEN Inhibition |
---|---|---|
Central Vanadium (V⁵⁺) | Vanadium in +5 oxidation state | Acts as phosphate mimic; Core redox-active metal center |
Peroxo Groups (O₂²⁻) | Two peroxo ligands (V-O-O-) | Contribute to redox activity; Influence geometry and charge |
HOpic Ligand | 5-Hydroxypyridine-2-carboxylate, bidentate (N,O-chelation) | Confers selectivity for PTEN; Optimizes fit in active site |
Overall Charge | Dianionic complex [VO(O₂)₂(C₆H₄NO₃)]²⁻ balanced by 2K⁺ | Influences solubility and membrane permeability |
Hydration | Typically isolated as tetrahydrate | Affects crystalline stability and solubility |
SMILES | [V]32(OO3)(OO2)([NH]1=CC(=O)CC=C1C(=O)[O-])[O-].[K+].[K+].O.O.O.O | Standard representation of molecular structure |
bpV(HOpic) exerts its most significant biological effects through the potent and selective inhibition of PTEN, a master negative regulator of the PI3K-Akt signaling pathway. Under physiological conditions, PTEN hydrolyzes the signaling lipid phosphatidylinositol (3,4,5)-trisphosphate (PIP₃) to phosphatidylinositol (4,5)-bisphosphate (PIP₂). PIP₃ is the critical second messenger generated by class I phosphatidylinositol 3-kinases (PI3Ks) in response to growth factors, cytokines, or other stimuli. By dephosphorylating PIP₃, PTEN terminates PI3K-initiated signaling [1] [4] [6].
Inhibition of PTEN by bpV(HOpic) disrupts this homeostatic mechanism:
Table 3: Key Cellular Effects Mediated by bpV(HOpic) via PI3K-Akt Pathway Activation [1] [3] [4]
Biological Process | Effect of bpV(HOpic) | Primary Akt-Dependent Mechanism | Experimental Evidence |
---|---|---|---|
Cell Survival | Protection against apoptosis induced by IR, Aβ, oxidative stress | Inactivation of pro-apoptotic factors (BAD, FOXO); Inhibition of caspase activation | ↓ Caspase-3 cleavage; ↓ Annexin V staining; ↑ Clonogenic survival |
DNA Repair | Faster and more efficient repair of DNA double-strand breaks | Phosphorylation/Activation of DNA repair machinery (e.g., DNA-PKcs) | ↓ γH2AX foci persistence; Enhanced comet assay recovery |
Metabolic Reprogramming | Enhanced glycolysis; Increased ATP production | Activation of mTORC1, HK2, PFKFB3; GLUT translocation (via AS160) | ↑ Lactate production; ↑ ECAR; ↑ ATP levels post-IR stress |
Antioxidant Defense | Reduction in ROS levels; Upregulation of antioxidant enzymes | Activation of Nrf2 signaling pathway | ↑ SOD, Catalase, GPx activity; ↓ DCFDA fluorescence |
Neuronal Protection | Protection against Aβ and oxidative stress in neurons | Akt-mediated suppression of mitochondrial apoptosis pathway | ↓ Cytochrome c release; ↓ Bax/Bcl-2 ratio; ↓ ROS in neurons |
Cellular Proliferation | Enhanced proliferation index post-injury/stress | Inactivation of GSK-3β; Downregulation of p27ᴷᴵᴾ¹ | ↑ Ki67 staining; ↑ Cell counts over time |
Research has consistently demonstrated that the protective effects of bpV(HOpic) are strictly dependent on Akt activation. Genetic ablation of Akt or pharmacological inhibition of PI3K (upstream of Akt) or Akt itself completely abolishes the cytoprotective, metabolic, and DNA repair benefits conferred by bpV(HOpic) in diverse models, including radiation exposure, neuronal oxidative stress, and noise-induced hearing loss [1] [3] [4]. This underscores that bpV(HOpic) acts primarily, if not exclusively, through the PTEN/PI3K/Akt axis to modulate cellular responses to stress and injury.
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6